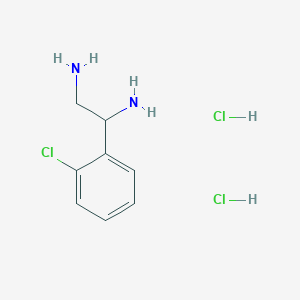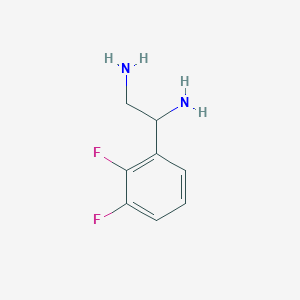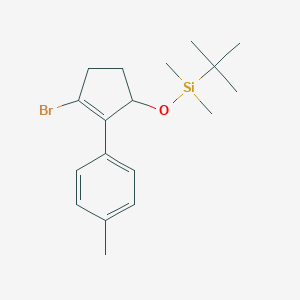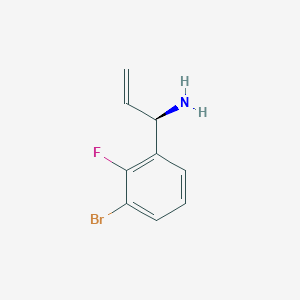
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane backbone with two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine typically involves the reaction of 2-fluorobenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the reductive amination of 2-fluorobenzaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(2-Fluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of amine groups.
(1S)-1-(2-Fluorophenyl)ethane-1-amine: Contains only one amine group.
(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(1S)-1-(2-Fluorophenyl)ethane-1,2-diamine is unique due to the presence of both fluorine and two amine groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H11FN2 |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
(1S)-1-(2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
InChI-Schlüssel |
PETLREGFPCLNGW-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H](CN)N)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13048777.png)
![N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13048784.png)


![5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate](/img/structure/B13048804.png)

![Racemic-(3S,3AS,6AS)-3-methylhexahydro-2H-furo[2,3-C]pyrrole hcl](/img/structure/B13048817.png)



![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)


